molecular formula C16H18N2O3 B1195114 Cromakalim CAS No. 94535-51-0

Cromakalim

Katalognummer B1195114
CAS-Nummer: 94535-51-0
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: TVZCRIROJQEVOT-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cromakalim is a potassium channel-opening vasodilator . The active isomer is levthis compound . It acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure .


Synthesis Analysis

The total synthesis of this compound involves diastereoselective amination of 1,2-anti-dialkoxychromane on chromane framework using chlorosulfonyl isocyanate .


Molecular Structure Analysis

This compound has the molecular formula C16H18N2O3 . Its molecular weight is 286.33 g/mol .


Chemical Reactions Analysis

The reaction of 4-cyanophenol (4-Hydroxybenzonitrile) with 2-hydroxy-2-methyl-3-butyne under PTC probably proceeds to initial formation of a propargyl carbocation .


Physical And Chemical Properties Analysis

This compound is a compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol .

Wissenschaftliche Forschungsanwendungen

  • Urinary Bladder Smooth Muscle : Cromakalim has been shown to reduce the frequency and amplitude of spontaneous contractile activity in the smooth muscle of the guinea-pig urinary bladder, potentially opening K+ channels, thus suggesting a role in treating bladder dysfunctions (Foster et al., 1989). Similar effects were observed in human detrusor muscle, indicating a potential application in treating detrusor instability and hyper-reflexia (Nurse et al., 1991).

  • Cardiac Myocytes : this compound activates ATP-dependent K+ channels in isolated cardiac myocytes (Escande et al., 1988), suggesting its utility in cardiac research, particularly concerning heart rhythm and contractility.

  • Human Skeletal Muscle : It was found to restore the membrane potential of depolarized human skeletal muscle fibers, indicating a possible therapeutic benefit in conditions causing muscle paralysis (Spuler et al., 2004).

  • Neuronal Protection : this compound prevents neuronal death induced by glutamate in primary cultures of hippocampal neurons, suggesting neuroprotective properties (Lauritzen et al., 1997).

  • Cardiac Arrhythmias : Studies on rat hearts showed that this compound failed to reduce reperfusion arrhythmias and might have proarrhythmic effects at higher concentrations (Tósaki et al., 1993).

  • Gastrointestinal Smooth Muscle : this compound inhibited mechanical activity in circular muscle strips of the guinea-pig gastric antrum, suggesting potential applications in gastrointestinal motility disorders (Katayama et al., 1993).

  • Cerebrovascular Effects : It dilates rat cerebral arteries in vitro, indicating its potential in cerebrovascular research and treatment (Nagao et al., 1991).

  • Asthma Treatment : this compound reduced the early morning fall in forced expiratory volume in patients with nocturnal asthma, suggesting its applicability in asthma treatment (Williams et al., 1990).

  • Insulin-Secreting Cells : this compound's effects on ATP-sensitive potassium channels in insulin-secreting cells were studied, indicating potential relevance in diabetes research (Dunne et al., 1990).

Wirkmechanismus

Cromakalim acts on ATP-sensitive potassium channels and so causes membrane hyperpolarization . It can be used to treat hypertension as it will relax vascular smooth muscle to lower blood pressure . It lowers intraocular pressure by reducing episcleral venous pressure and lowering distal outflow resistance in the conventional outflow pathway .

Zukünftige Richtungen

Cromakalim has shown ocular hypotensive properties in ex vivo and in vivo experimental models . It has been suggested that this compound is a potent ocular hypotensive agent that lowers IOP via activation of K ir 6.2 containing K ATP channels . Its effect is additive when used in combination with the commonly used glaucoma drug latanoprost . Therefore, it is a candidate for future therapeutic development .

Eigenschaften

CAS-Nummer

94535-51-0

Molekularformel

C16H18N2O3

Molekulargewicht

286.33 g/mol

IUPAC-Name

(3R,4S)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m0/s1

InChI-Schlüssel

TVZCRIROJQEVOT-LSDHHAIUSA-N

Isomerische SMILES

CC1([C@@H]([C@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Kanonische SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C

Synonyme

BRL 38226
BRL 38227
BRL-34915
BRL-38226
BRL-38227
BRL38226
BRL38227
Cromakalim
Cromakalim, (3R-cis)-Isomer
Cromakalim, (3R-trans)-Isomer
Cromakalim, (3S-cis)-Isomer
Cromakalim, (3S-trans)-Isomer
Cromakalim, (trans)-Isomer
Lemakalim
Levcromakalim

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromakalim
Reactant of Route 2
Cromakalim
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Cromakalim
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cromakalim
Reactant of Route 5
Reactant of Route 5
Cromakalim
Reactant of Route 6
Reactant of Route 6
Cromakalim

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.